[6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine
Description
[6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 6, a tetrahydropyran (oxan-4-yl) group at position 2, and a hydrazine moiety at position 2. Its molecular formula is C₉H₁₂ClN₄O, and its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The oxan-4-yl group contributes to enhanced solubility in polar solvents due to its oxygen atom, while the chloro substituent enhances reactivity in nucleophilic substitution reactions .
Properties
IUPAC Name |
[6-chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4O/c10-7-5-8(14-11)13-9(12-7)6-1-3-15-4-2-6/h5-6H,1-4,11H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJLYLQNCWLFFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC(=CC(=N2)Cl)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine typically involves the reaction of 6-chloro-2,4-diaminopyrimidine with oxan-4-yl derivatives under specific conditions. One common method includes the use of hydrogen peroxide (H₂O₂) in the presence of a magnetic nanocatalyst such as CoFe₂O₄ in ethanol under reflux conditions . This reaction yields 2,6-diamino-4-chloro-pyrimidine N-oxide, which can then be further reacted with hydrazine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
[6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of catalysts.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Potassium tert-butoxide (KOtBu) in N-methylpyrrolidone (NMP) for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.
Scientific Research Applications
[6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of [6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . This inhibition can result in the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
[6-Chloro-2-(ethoxymethyl)pyrimidin-4-yl]hydrazine
- Molecular Formula : C₇H₁₁ClN₄O
- Key Features : The ethoxymethyl group replaces the oxan-4-yl ring.
- Synthesis: Prepared via similar hydrazine condensation methods but with lower boiling points due to the smaller substituent .
(4-Chloro-6-methylpyrimidin-2-yl)hydrazine
Hydrazine Derivatives with Heterocyclic Moieties
[(Oxan-4-yl)methyl]hydrazine
- Molecular Formula : C₆H₁₄N₂O
- Key Features : Oxan-4-yl group attached to a methyl-hydrazine backbone.
- Impact :
6-Morpholin-4-yl-2-(2-pyridylethoxy)pyrimidin-4-ylhydrazine
- Molecular Formula : C₁₆H₁₉N₇O₂
- Key Features : Morpholine (nitrogen-containing heterocycle) and pyridyl ethoxy substituents.
- Impact :
- Bioactivity : The morpholine group enhances binding to kinase targets, making it relevant in anticancer research .
Biological Activity
[6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The following sections will delve into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis typically involves the reaction of 6-chloro-2,4-diaminopyrimidine with oxan-4-yl derivatives. A common method includes using hydrogen peroxide (H₂O₂) in the presence of a magnetic nanocatalyst such as CoFe₂O₄ under reflux conditions in ethanol.
Antimicrobial Properties
Research indicates that hydrazine derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of hydrazones against various microbial strains, suggesting that modifications to the hydrazone structure could enhance this activity .
Anticancer Activity
The compound has been evaluated for its anticancer properties. A study on similar pyrimidine derivatives showed promising results in inhibiting cancer cell proliferation. For instance, hydrazone derivatives have demonstrated IC₅₀ values ranging from 4 to 17 µM against several cancer cell lines, indicating their potential as anticancer agents .
The mechanism of action for this compound may involve the inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound could potentially halt cancer cell proliferation and induce apoptosis.
Case Study 1: Anticancer Activity
A specific study investigated the effects of a related hydrazone derivative on breast cancer cell lines (MDA-MB 231 and MCF-7). The results indicated a remarkable IC₅₀ of 6.7 nM, suggesting high potency against these cancer types. The structural similarities with this compound imply that it may exhibit comparable efficacy .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, various hydrazone derivatives were synthesized and tested against Candida albicans. The most potent derivative exhibited an MIC value of 125 µg/mL, showcasing the potential for developing new antifungal agents based on this chemical framework .
Comparison with Similar Compounds
| Compound Name | Biological Activity | IC₅₀/ MIC Values | Notes |
|---|---|---|---|
| 6-Chloro-2-(oxan-4-yl)pyrimidin-4-yl]hydrazine | Anticancer, Antimicrobial | TBD | Potential CDK inhibitor |
| Hydrazone Derivative A | Anticancer | 6.7 nM | Effective against breast cancer |
| Hydrazone Derivative B | Antifungal | 125 µg/mL | Effective against Candida albicans |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
